Enhanced Stability vs. FR901464 Under Physiological Conditions
Thailanstatins, including Thailanstatin B, exhibit significantly greater stability than the prototype spliceosome inhibitor FR901464. The structural differences—specifically, the absence of an unstable hydroxyl group and the presence of an extra carboxyl moiety—confer this advantage [1]. In phosphate buffer at pH 7.4, FR901464 has a half-life of only 4 hours at 37°C [2]. While a precise half-life for Thailanstatin B under identical conditions is not reported, the class of thailanstatins is described as 'significantly more stable' [1], enabling more robust and reproducible experimental workflows.
| Evidence Dimension | Stability (half-life in phosphate buffer at pH 7.4, 37°C) |
|---|---|
| Target Compound Data | Significantly greater stability than FR901464; exact half-life not reported for B, but class inference supported |
| Comparator Or Baseline | FR901464: half-life of 4 h |
| Quantified Difference | Qualitatively 'significantly more stable' |
| Conditions | Phosphate buffer at pH 7.4, 37°C |
Why This Matters
Enhanced stability reduces compound degradation during storage, handling, and long-term cellular assays, ensuring consistent experimental results and lowering procurement costs from repeated purchases.
- [1] Liu, X. et al. Genomics-Guided Discovery of Thailanstatins A, B, and C as Pre-mRNA Splicing Inhibitors and Antiproliferative Agents from Burkholderia thailandensis MSMB43. J. Nat. Prod. 2013, 76, 4, 685–693. View Source
- [2] Structure-activity Relationship for FR901464: A Versatile Method for the Conversion and Preparation of Biologically Active Biotinylated Probes. Biosci. Biotechnol. Biochem. 2004, 68, 2178. View Source
